molecular formula C13H12Cl2N4O3 B4767441 2,4-dichloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide

2,4-dichloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No. B4767441
M. Wt: 343.16 g/mol
InChI Key: JBFWHXYHJRBCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide, commonly known as DNP, is a chemical compound that has been extensively studied for its potential use in scientific research. DNP is a highly reactive compound that has been shown to have a number of interesting biochemical and physiological effects.

Mechanism of Action

DNP acts by disrupting the proton gradient across the inner mitochondrial membrane, which is normally used to generate ATP. By uncoupling this process, DNP allows cells to generate heat instead of ATP, leading to an increase in metabolic rate. This property has led to the use of DNP as a weight loss supplement, although this use is not recommended due to the potential for serious side effects.
Biochemical and Physiological Effects:
DNP has a number of interesting biochemical and physiological effects, including an increase in metabolic rate, an increase in body temperature, and a decrease in body weight. DNP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DNP in lab experiments is its potent uncoupling activity, which allows researchers to study the mechanisms of energy metabolism in cells. However, DNP is also highly reactive and can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.

Future Directions

There are a number of potential future directions for research on DNP, including the development of new uncoupling agents with improved safety profiles, the use of DNP as a tool for studying mitochondrial dysfunction in disease states, and the investigation of the neuroprotective properties of DNP in human clinical trials.

Scientific Research Applications

DNP has been used extensively in scientific research, particularly in the study of mitochondrial function and energy metabolism. DNP is a potent uncoupler of oxidative phosphorylation, meaning that it can disrupt the normal process by which cells generate ATP. This property has made DNP a valuable tool for studying the mechanisms of energy metabolism in cells.

properties

IUPAC Name

2,4-dichloro-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O3/c1-8-6-12(19(21)22)17-18(8)5-4-16-13(20)10-3-2-9(14)7-11(10)15/h2-3,6-7H,4-5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWHXYHJRBCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.